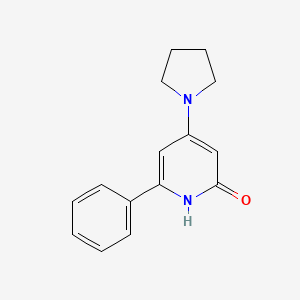

6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one

Description

6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one is a pyridinone derivative characterized by a phenyl group at the 6-position and a pyrrolidinyl substituent at the 4-position of the pyridinone core. Pyridin-2(1H)-ones are heterocyclic compounds with diverse pharmacological applications, including antiviral, anticancer, and analgesic activities .

Properties

CAS No. |

62035-00-1 |

|---|---|

Molecular Formula |

C15H16N2O |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one |

InChI |

InChI=1S/C15H16N2O/c18-15-11-13(17-8-4-5-9-17)10-14(16-15)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,16,18) |

InChI Key |

MABSCRJSJRERIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC(=O)NC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloropyridine, phenylboronic acid, and pyrrolidine.

Suzuki Coupling Reaction: 2-Chloropyridine reacts with phenylboronic acid in the presence of a palladium catalyst and a base (such as potassium carbonate) to form 6-phenylpyridine.

Nucleophilic Substitution: The 6-phenylpyridine undergoes nucleophilic substitution with pyrrolidine to yield the final product, 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst loading. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridinone ring facilitates nucleophilic substitution at electron-deficient positions. In one protocol, 1,1′-carbonyldiimidazole (CDI) activation enabled amide bond formation with pyrrolidine derivatives. Key data from this reaction:

| Reagent System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| CDI + pyrrolidine | THF | Reflux | 85% | |

| CDI + sterically hindered amines | THF | 100°C | 63–70% |

Steric hindrance from 6-phenyl substitution reduces yields with bulky nucleophiles, requiring elevated temperatures for effective activation .

Intramolecular Dehydrative Cyclization

This compound serves as a precursor in Clauson-Kaas-type syntheses for fused heterocycles. Using 2,5-dimethoxytetrahydrofuran and TFA:

| Cyclization Partner | Catalyst | Product Class | Yield Range |

|---|---|---|---|

| 2,5-Dimethoxytetrahydrofuran | TFA | 1-Arylpyrrole derivatives | 70–99% |

The reaction achieves high regioselectivity due to the directing effects of the pyrrolidin-1-yl group .

Base-Promoted Domino Reactions

KOH in DMF promotes multicomponent reactions with malononitrile, forming functionalized pyranones:

| Reaction Components | Conditions | Product | Yield |

|---|---|---|---|

| Malononitrile + aryl aldehydes | 100°C, 1 hr | 6-Aryl-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitriles | 78–91% |

This domino process involves sequential Knoevenagel condensation and cyclization, with the pyrrolidine group enhancing electron density at C4 .

Ring-Opening Functionalization

Under strong acidic conditions (e.g., HCl), the pyrrolidine ring can undergo ring-opening to form linear amines:

| Condition | Product | Application |

|---|---|---|

| 1N HCl, 30 min stirring | Secondary amine derivatives | Intermediate for prodrug design |

This reactivity profile enables modular derivatization of the pyrrolidine moiety .

Key Reaction Comparison Table

| Reaction Type | Key Reagents/Conditions | Typical Yield Range | Selectivity Factors |

|---|---|---|---|

| Nucleophilic Substitution | CDI, THF, 60–100°C | 63–85% | Steric hindrance at C6 |

| Cyclization | TFA, 2,5-dimethoxytetrahydrofuran | 70–99% | Electronic direction by pyrrolidinyl |

| Domino Reactions | KOH/DMF, 100°C | 78–91% | Solvent polarity effects |

The compound’s reactivity is governed by three key features:

-

Pyridinone carbonyl enabling nucleophilic attacks

-

Pyrrolidine’s electron-donating effects directing electrophilic substitution

-

6-Phenyl group providing steric bulk and π-stacking capabilities

These characteristics make it valuable for constructing polycyclic architectures in drug discovery pipelines . Recent advances in flow chemistry could further enhance its synthetic utility by improving reaction control in sensitive transformations .

Scientific Research Applications

Research indicates that 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Neuropharmacological Effects

Studies have shown that this compound acts as an allosteric modulator of certain receptors, which can influence neurological pathways. For instance, it has been investigated for its potential role in modulating cannabinoid receptors, which are crucial in pain management and neuroprotection .

Antimicrobial Properties

There is emerging evidence suggesting that compounds similar to 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one possess antimicrobial properties. These findings are relevant for developing new antibiotics or antifungal agents, addressing the growing issue of drug resistance in pathogens.

Scientific Research Applications

The compound has been utilized in various research contexts, including:

- Drug Development : Its structural characteristics make it a candidate for developing new therapeutic agents targeting neurological disorders.

- Chemical Biology : It serves as a tool compound in studies exploring receptor mechanisms and interactions.

- Synthetic Chemistry : Researchers are interested in its synthesis pathways for creating derivatives with enhanced activity profiles.

Case Study 1: Modulation of Cannabinoid Receptors

In a study published by the American Chemical Society, researchers explored the effects of structurally related compounds on cannabinoid receptors. The findings indicated that modifications to the pyridine ring could enhance binding affinity and selectivity, suggesting potential therapeutic applications for managing chronic pain and anxiety disorders .

Case Study 2: Antimicrobial Activity Assessment

A recent investigation assessed the antimicrobial efficacy of various pyridine derivatives, including 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one. The results demonstrated notable activity against specific bacterial strains, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism by which 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridine and pyrrolidine rings can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Pyridin-2(1H)-one derivatives exhibit significant structural diversity based on substituents at positions 4 and 4. Key analogues and their properties are summarized below:

Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in 4f increases logP compared to the pyrrolidinyl group, enhancing membrane permeability but risking metabolic oxidation .

- Solubility : Piperazine derivatives (e.g., 1o, 1q) show improved aqueous solubility (clogP < 3) due to polar carbonyl groups .

- Melting Points: Pyridinones with rigid substituents (e.g., benzoimidazolyl) exhibit higher melting points (>250°C) compared to flexible pyrrolidinyl analogues .

Metabolic Stability and Toxicity

- Acute Toxicity : Trifluoromethyl derivatives (LD₅₀ > 500 mg/kg) were well-tolerated in rodent studies, suggesting a safer profile than halogenated analogues .

Biological Activity

6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Profile

- Molecular Formula : C15H16N2O

- Molecular Weight : 240.30 g/mol

- CAS Number : 62035-00-1

- LogP : 3.12 (indicating moderate lipophilicity)

Mechanisms of Biological Activity

The biological activity of 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one can be attributed to its interaction with various molecular targets:

-

Anticancer Activity :

- Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives related to pyridinones have demonstrated significant antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, suggesting that 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one may exhibit similar properties .

- A target analysis indicated potential interactions with proteins involved in cancer progression, including serotonin receptors and glutamate receptors, which are implicated in tumor growth and metastasis .

-

Neuropharmacological Effects :

- The compound's structure suggests potential activity at neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. This could position it as a candidate for further research into treatments for neurodegenerative diseases or mood disorders.

Anticancer Studies

A study published in Drug Target Insights evaluated the antiproliferative effects of various pyridinone derivatives against breast cancer cell lines. The results indicated that certain compounds significantly reduced cell viability at concentrations as low as 6.25 µM . This aligns with findings from other studies where structural analogs were tested against similar cancer types.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Pyrrolidinyl-pyridinone | MDA-MB-231 | 6.25 |

| Isoindolinone Derivative | MCF-7 | 12.5 |

Neuropharmacological Studies

Research has highlighted the importance of pyridine derivatives in modulating neurotransmitter systems. For example, compounds with similar scaffolds have been shown to interact with the serotonin receptor system, potentially offering therapeutic benefits in anxiety and depression models .

Case Studies

-

Breast Cancer Treatment :

- A specific case study involving a series of pyridinones demonstrated that modifications at the 4-position significantly enhanced anticancer activity against triple-negative breast cancer (TNBC) cell lines . The study emphasized the need for further exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.

- Neurotransmitter Modulation :

Q & A

Q. What are the common synthetic routes for 6-phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one, and what are their limitations?

The synthesis typically involves multicomponent reactions (MCRs) or stepwise condensation. For example, describes a library synthesis using 2-chloro-4-fluoronicotinic acid as a starting material, followed by pyridin-2(1H)-one motif formation via in situ ring cleavage. A limitation of such routes is moderate yield (e.g., 19–67% in ) due to competing side reactions. Low solubility of intermediates, as noted in , may also hinder purification. Methodologically, researchers should optimize reaction conditions (solvent, temperature) and employ techniques like column chromatography or crystallization (e.g., used X-ray diffraction to confirm crystalline structures) .

Q. How is the structural integrity of 6-phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one validated in experimental settings?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : , , and NMR () resolve substituent positions and verify regioselectivity.

- X-ray diffraction : Used in to confirm the planar pyridinone core and substituent orientations.

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns. Researchers should cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What preliminary biological assays are recommended for evaluating the bioactivity of this compound?

Initial screening should include:

- Enzyme inhibition assays : For target validation (e.g., DPP-4 inhibition in , survivin binding in ).

- Cytotoxicity studies : Use cancer cell lines (e.g., IC determination) to assess anti-proliferative effects.

- In vivo models : Acute toxicity in rodents (e.g., Sprague–Dawley rats in ) and efficacy in disease models (e.g., glucose metabolism for diabetes-related targets). Ensure dose-response curves are analyzed using software like GraphPad Prism () .

Advanced Research Questions

Q. How can researchers address low solubility and bioavailability of 6-phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one derivatives?

highlights strategies to reduce polarity and improve pharmacokinetics:

- Structural modification : Replace polar groups (e.g., cyano) with lipophilic substituents (e.g., trifluoromethyl) to lower total polar surface area (tPSA).

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.

- Co-solvent systems : Use DMSO or cyclodextrin complexes for in vitro assays. Monitor P-gp efflux ratios (e.g., efflux ratio reduction from 25.0 to 0.8 in ) to mitigate poor absorption .

Q. What computational approaches are effective for optimizing binding affinity to survivin or other protein targets?

- Molecular dynamics (MD) simulations : Study survivin dimerization interfaces to guide scaffold rigidification (e.g., tricyclic structures in ).

- Free energy perturbation (FEP) : Predict affinity changes upon substituent modifications.

- Docking studies : Use software like AutoDock Vina to screen derivatives against mutant targets (e.g., survivin L54M mutant in ). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should contradictory data between in vitro potency and in vivo efficacy be analyzed?

Discrepancies may arise from off-target effects, metabolic instability, or species-specific differences. Mitigation strategies include:

- Metabolic profiling : Use liver microsomes or hepatocytes to identify degradation pathways (e.g., CYP3A4 induction noted in ).

- Pharmacokinetic (PK) studies : Compare plasma half-life, clearance, and tissue distribution in rodent models.

- Transcriptomic analysis : RNA-seq or proteomics can reveal compensatory pathways masking target engagement. Cross-validate findings using orthogonal assays (e.g., thermal shift assays for target binding confirmation) .

Methodological Considerations

Q. What are best practices for designing SAR studies on pyridin-2(1H)-one derivatives?

- Scaffold diversification : Introduce substituents at C-3, C-4, and C-6 ( ) while maintaining the pyridinone core.

- Parallel synthesis : Use MCRs () to rapidly generate analogs.

- Data normalization : Express activity relative to positive controls (e.g., sitagliptin for DPP-4 inhibition) to standardize comparisons. Document synthetic yields, purity (>95% by HPLC), and stereochemistry (e.g., chiral centers in ) .

Q. How can researchers reconcile conflicting structural data from X-ray and NMR analyses?

- Dynamic vs. static structures : X-ray captures a single conformation, while NMR may reveal flexible regions (e.g., pyrrolidine ring puckering in ).

- Temperature-dependent NMR : Probe conformational changes at varying temperatures.

- Hybrid methods : Combine crystallography with molecular modeling (e.g., Mercury or PyMOL) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.